![molecular formula C35H59NO16 B3238559 Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]- CAS No. 1415408-70-6](/img/structure/B3238559.png)
Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]-
Overview
Description
Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]- is a useful research compound. Its molecular formula is C35H59NO16 and its molecular weight is 749.8 g/mol. The purity is usually 95%.
The exact mass of the compound Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]- is 749.38338479 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]- is a complex organic compound with the molecular formula C19H27NO8 and a molar mass of 397.42 g/mol. Its structure features a propanoic acid moiety linked to a long polyether chain and an aromatic aldehyde group. This compound is categorized as a polyethylene glycol derivative and has potential applications in drug delivery systems due to its solubility and biocompatibility.
The compound exhibits several notable chemical properties:
- Density : 1.216 g/cm³
- Boiling Point : Approximately 628.8 °C
- pKa Value : ~4.28 (indicating it is a weak acid)
The functional groups present allow for various chemical reactions:
- The carboxylic acid group can undergo acid-base reactions and esterifications.
- The aldehyde group can participate in condensation reactions and can be oxidized or reduced.
The biological activity of Propanoic acid derivatives often involves their interaction with biological membranes and proteins due to their amphiphilic nature. This characteristic enhances their potential for drug delivery applications by facilitating cellular uptake and bioavailability.
Interaction Studies
Research indicates that compounds with similar structures can effectively interact with proteins and cellular membranes. Understanding these interactions is crucial for evaluating the efficacy of Propanoic acid derivatives in therapeutic contexts.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-[(4-Oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoic acid | C16H16O5 | Known for anti-inflammatory properties |
Aldehyde-functionalized polyethylene glycol | Varies | Used in bioconjugation applications |
Polyethylene glycol diacid | CnH2nO4 | Basic structure used in drug delivery |
The unique combination of a long polyether chain with an aromatic aldehyde group in Propanoic acid enhances its specific biological interactions compared to simpler polyethylene glycol derivatives.
Case Studies and Research Findings
- Drug Delivery Applications : Studies have shown that compounds similar to Propanoic acid can improve drug solubility and stability in biological environments. For instance, polyethylene glycol derivatives have been successfully used to enhance the pharmacokinetics of anticancer drugs.
- Bioconjugation Techniques : The compound's ability to form stable conjugates with therapeutic agents has been explored in various studies. For example, bioconjugation of Propanoic acid derivatives with antibodies has shown promise in targeted drug delivery systems.
- Toxicology Profile : Preliminary toxicity assessments indicate that while some derivatives may exhibit low toxicity profiles (e.g., H302 harmful if swallowed), further studies are needed to fully understand the safety and efficacy of this compound in clinical settings.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59NO16/c37-31-32-1-3-33(4-2-32)35(40)36-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-28-52-30-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-34(38)39/h1-4,31H,5-30H2,(H,36,40)(H,38,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIZTYCNCVEIPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59NO16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106003 | |
Record name | Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415408-70-6 | |
Record name | Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415408-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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